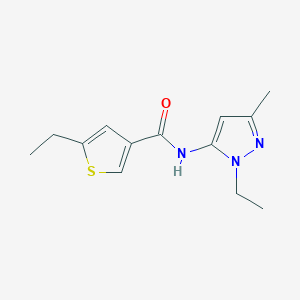
5-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide
Vue d'ensemble
Description
5-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide, also known as ETP-101, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. The compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. 5-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that binds to NF-κB and inhibits its nuclear translocation.
Biochemical and Physiological Effects:
5-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 5-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide has also been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In addition, 5-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide is its specificity towards the NF-κB signaling pathway, making it a potential candidate for the treatment of diseases involving inflammation and immune dysregulation. However, the limitations of 5-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide include its low solubility in water, which can affect its pharmacokinetics and bioavailability. In addition, 5-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide has not been extensively studied in vivo, and its long-term effects are unknown.
Orientations Futures
For 5-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide include further studies to determine its pharmacokinetics and bioavailability, as well as its efficacy in vivo. In addition, the potential of 5-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide as a therapeutic agent for various diseases, including cancer and inflammatory diseases, should be explored further. The development of novel formulations of 5-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide to improve its solubility and bioavailability is also a promising area of research. Finally, the identification of new targets and pathways for 5-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide could lead to the discovery of new therapeutic applications for this compound.
Applications De Recherche Scientifique
5-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. 5-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases. In addition, 5-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide has shown promising results in the treatment of cancer by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
5-ethyl-N-(2-ethyl-5-methylpyrazol-3-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-4-11-7-10(8-18-11)13(17)14-12-6-9(3)15-16(12)5-2/h6-8H,4-5H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTHAAWUIGFHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC(=NN2CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160976 | |
| Record name | 5-Ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide | |
CAS RN |
1006349-21-8 | |
| Record name | 5-Ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006349-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazole](/img/structure/B4652230.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4652238.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4652244.png)


![ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4652261.png)
![2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-N-ethylhydrazinecarbothioamide](/img/structure/B4652282.png)
![N-[3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4652290.png)

![4-{[(butylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4652298.png)
![N-benzyl-2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanamide](/img/structure/B4652306.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4652316.png)

![ethyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4652337.png)